molecular formula C19H15NO4 B2990114 prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 295807-38-4

prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Cat. No.: B2990114
CAS No.: 295807-38-4
M. Wt: 321.332
InChI Key: QTOXJJMRQGIBPL-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is an organic compound with intriguing potential across various scientific disciplines, including chemistry, biology, and medicine. This compound features a unique structure characterized by an alkynyl group, a dioxoisoquinoline moiety, and a butanoate ester linkage, making it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves several key steps:

  • Formation of the 1,3-dioxoisoquinoline core through cyclization reactions.

  • Introduction of the butanoate group via esterification reactions.

  • Addition of the prop-2-yn-1-yl group through nucleophilic substitution or similar mechanisms.

These reactions often require specific catalysts, solvents, and reaction conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized through scalable processes, including continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods and computational chemistry can aid in the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution (nucleophilic or electrophilic)

  • Hydrolysis

Common Reagents and Conditions

  • Oxidation: : Can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitutions often use bases like sodium hydride, while electrophilic substitutions may utilize Lewis acids.

  • Hydrolysis: : Acidic or basic hydrolysis conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The reactions produce various derivatives depending on the specific conditions, such as hydroxylated, reduced, or substituted products.

Scientific Research Applications

Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has numerous applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

  • Medicine: : Explored for its possible therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action for prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves several molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and other biomolecules that interact specifically with the compound.

  • Pathways Involved: : Cellular signaling pathways, metabolic processes, and gene expression regulation influenced by the compound’s presence.

Comparison with Similar Compounds

Compared to similar compounds, prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate exhibits unique properties due to its distinct structure:

  • Similar Compounds

    • Prop-2-yn-1-yl benzoate

    • 1,3-Dioxoisoquinoline derivatives

    • Butanoate esters

The presence of the prop-2-yn-1-yl group and the 1,3-dioxoisoquinoline moiety in a single molecule offers specific reactivity and biological activity that sets it apart from its analogs.

Properties

IUPAC Name

prop-2-ynyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-12-24-16(21)10-5-11-20-18(22)14-8-3-6-13-7-4-9-15(17(13)14)19(20)23/h1,3-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOXJJMRQGIBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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